REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([CH3:12])[CH:11]=1)[NH:8][C:7](=[O:13])[CH:6]=[CH:5]2.[CH:14]([NH:16][NH:17][CH:18]=O)=O>>[N:16]1[N:17]=[CH:18][N:1]([C:2]2[CH:3]=[C:4]3[C:9](=[C:10]([CH3:12])[CH:11]=2)[NH:8][C:7](=[O:13])[CH:6]=[CH:5]3)[CH:14]=1
|
Name
|
6-amino-8-methyl-2-(1H)-quinolone
|
Quantity
|
0.485 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2C=CC(NC2=C(C1)C)=O
|
Name
|
|
Quantity
|
0.245 g
|
Type
|
reactant
|
Smiles
|
C(=O)NNC=O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated in a melt at 200° for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The residue was then triturated with hot isopropanol
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solid residue was recrystallized from chloroform-isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
N=1N=CN(C1)C=1C=C2C=CC(NC2=C(C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |